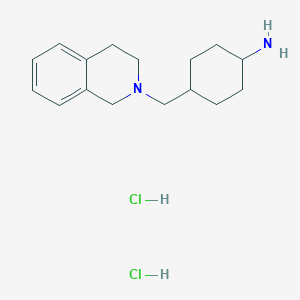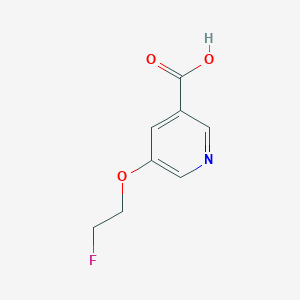
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanamine core with a dihydroisoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanamine core and the dihydroisoquinoline moiety. The key steps include:
Formation of the Cyclohexanamine Core: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Synthesis of the Dihydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The final step involves coupling the cyclohexanamine core with the dihydroisoquinoline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexanamine core with a dihydroisoquinoline moiety sets it apart from other compounds, making it a valuable tool in various research domains.
Eigenschaften
Molekularformel |
C16H26Cl2N2 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c17-16-7-5-13(6-8-16)11-18-10-9-14-3-1-2-4-15(14)12-18;;/h1-4,13,16H,5-12,17H2;2*1H |
InChI-Schlüssel |
ZWGOEKQFMAMLMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCC3=CC=CC=C3C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)

![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)



![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)




